

A Comprehensive Technical Guide to Hydantoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hydantoic acid*

Cat. No.: *B1294780*

[Get Quote](#)

This technical guide provides an in-depth overview of **hydantoic acid**, a key intermediate in the metabolism and chemical synthesis of various heterocyclic compounds. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical structure, physicochemical properties, relevant experimental protocols, and its role in metabolic pathways.

Chemical Structure and Formula

Hydantoic acid, systematically known as N-carbamoylglycine or ureidoacetic acid, is an organic compound derived from the formal condensation of glycine with carbamic acid.^[1] It serves as a crucial intermediate in the synthesis of hydantoins and is involved in various biological processes.

The chemical formula for **hydantoic acid** is $C_3H_6N_2O_3$.^{[1][2]}

Structural Representation:

Alternative Names: (Carbamoylamino)acetic acid, Ureidoacetic acid, Carbamoylglycine, Glycoluric acid, N-Carbamylglycine.^{[1][2]}

Physicochemical Properties

A summary of the key quantitative data for **hydantoic acid** is presented in the table below. These properties are essential for its handling, characterization, and application in research

and development.

Property	Value	Reference
Molecular Formula	$C_3H_6N_2O_3$	[1] [2] [3]
Molar Mass	$118.092 \text{ g}\cdot\text{mol}^{-1}$	[2] [4]
Melting Point	179-180 °C	[3] [5]
Boiling Point	220.6 °C at 760 mmHg	[5]
Water Solubility	38.85 g/L (at 25 °C)	[3] [4]
pKa	3.876 (at 25 °C)	[3] [4]
Appearance	White to off-white crystalline powder	[4]
CAS Number	462-60-2	[2]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **hydantoic acid** and related compounds are provided below. These protocols are foundational for laboratory work involving this molecule.

Synthesis of Hydantoic Acid (via Urech Hydantoin Synthesis Intermediate)

The Urech hydantoin synthesis is a classical method for preparing hydantoins from amino acids, which proceeds through a **hydantoic acid** intermediate. The following protocol is adapted for the synthesis of **hydantoic acid** from glycine.

Objective: To synthesize **hydantoic acid** from glycine and potassium cyanate.

Materials:

- Glycine

- Potassium cyanate (KOCN)
- Deionized water
- Hydrochloric acid (HCl), concentrated
- Beakers
- Magnetic stirrer and stir bar
- Heating mantle or hot plate
- pH meter or pH paper
- Ice bath
- Büchner funnel and filter paper
- Vacuum flask

Procedure:

- Dissolution: In a 250 mL beaker, dissolve 0.1 mol of glycine in 100 mL of deionized water with gentle heating and stirring.
- Carbamoylation: To the glycine solution, add 0.11 mol of potassium cyanate. Heat the mixture to 50-60°C and stir for 1-2 hours. This reaction forms the potassium salt of **hydantoic acid**.
- Acidification: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly add concentrated hydrochloric acid dropwise while stirring continuously until the pH of the solution reaches approximately 2-3. This protonates the carboxylate and precipitates the **hydantoic acid**.
- Isolation: The precipitated white solid is **hydantoic acid**. Collect the crystals by vacuum filtration using a Büchner funnel.

- **Washing:** Wash the collected crystals with a small amount of ice-cold deionized water to remove any remaining salts.
- **Drying:** Dry the purified **hydantoic acid** in a desiccator or a vacuum oven at a low temperature (e.g., 50-60°C) to a constant weight.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This section outlines a general reversed-phase HPLC method for the analysis of **hydantoic acid**. Given its polar nature, a mobile phase with high aqueous content is appropriate.

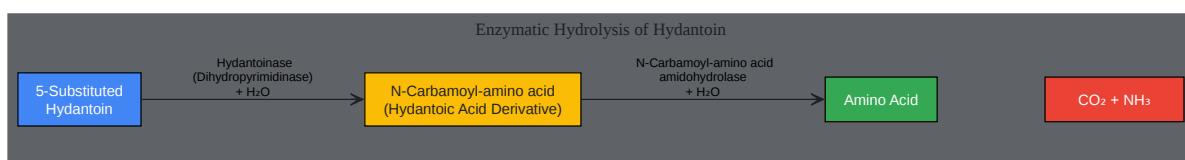
Objective: To quantify **hydantoic acid** in a sample using RP-HPLC with UV detection.

Instrumentation and Materials:

- HPLC system with a UV detector, pump, and autosampler.
- C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- **Hydantoic acid** standard.
- Acetonitrile (HPLC grade).
- Phosphoric acid or formic acid (for mobile phase pH adjustment).
- Deionized water (HPLC grade).

Chromatographic Conditions:

- **Mobile Phase:** An isocratic mobile phase consisting of 95:5 (v/v) water:acetonitrile with 0.1% phosphoric acid (for UV detection) or 0.1% formic acid (for MS compatibility). The pH should be adjusted to be well below the pKa of **hydantoic acid** (e.g., pH 2.5-3) to ensure it is in its protonated form.
- **Flow Rate:** 1.0 mL/min.
- **Column Temperature:** 30 °C.


- Detection Wavelength: 210 nm, as carboxyl groups exhibit absorbance in the short UV wavelength region.[6]
- Injection Volume: 10 μ L.

Procedure:

- Standard Preparation: Prepare a stock solution of **hydantoic acid** standard in the mobile phase. Create a series of calibration standards by serial dilution of the stock solution.
- Sample Preparation: Dissolve the sample containing **hydantoic acid** in the mobile phase. Filter the sample through a 0.45 μ m syringe filter before injection to remove any particulate matter.
- Analysis: Inject the standards and samples onto the HPLC system.
- Quantification: Construct a calibration curve by plotting the peak area of the **hydantoic acid** standard against its concentration. Determine the concentration of **hydantoic acid** in the samples by interpolating their peak areas from the calibration curve.

Metabolic Pathway of Hydantoin Derivatives

Hydantoic acid is an intermediate in the metabolic breakdown of hydantoin and its derivatives. This pathway is catalyzed by a class of enzymes known as hydantoinases.

[Click to download full resolution via product page](#)

Caption: Metabolic pathway of 5-substituted hydantoin to an amino acid.

This enzymatic cascade is significant in biotechnology for the production of optically pure D- and L-amino acids from racemic hydantoin derivatives.[7] The first step involves the hydrolytic ring-opening of the hydantoin ring by a hydantoinase to form the corresponding N-carbamoyl-

amino acid (a **hydantoic acid** derivative).^[8] Subsequently, an N-carbamoyl-amino acid amidohydrolase catalyzes the hydrolysis of the **hydantoic acid** derivative to yield the final amino acid, carbon dioxide, and ammonia.^[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hydantoic acid | C3H6N2O3 | CID 10020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hydantoic acid - Wikipedia [en.wikipedia.org]
- 3. chembk.com [chembk.com]
- 4. Page loading... [guidechem.com]
- 5. Hydantoic acid | 462-60-2 [sigmaaldrich.com]
- 6. shimadzu.com [shimadzu.com]
- 7. Hydantoinases and related enzymes as biocatalysts for the synthesis of unnatural chiral amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Hydantoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1294780#hydantoic-acid-structure-and-chemical-formula\]](https://www.benchchem.com/product/b1294780#hydantoic-acid-structure-and-chemical-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com